molecular formula C8H13NO3 B15212032 Ethyl (4R,5S)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 62772-38-7

Ethyl (4R,5S)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B15212032
CAS No.: 62772-38-7
M. Wt: 171.19 g/mol
InChI Key: ZPQCKAKGSOTLNA-NKWVEPMBSA-N
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Description

Ethyl (4R,5S)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a chiral oxazole derivative characterized by a partially saturated 1,3-oxazole ring with an ethyl substituent at the 5-position and an ester group at the 4-position. Its stereochemistry (4R,5S) plays a critical role in its physicochemical properties and reactivity. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its ability to act as a building block for heterocyclic systems .

Properties

CAS No.

62772-38-7

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl (4R,5S)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-6-7(9-5-12-6)8(10)11-4-2/h5-7H,3-4H2,1-2H3/t6-,7+/m0/s1

InChI Key

ZPQCKAKGSOTLNA-NKWVEPMBSA-N

Isomeric SMILES

CC[C@H]1[C@@H](N=CO1)C(=O)OCC

Canonical SMILES

CCC1C(N=CO1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-3-oxobutanoate with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of (4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce dihydrooxazole derivatives.

Scientific Research Applications

(4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents Ring Saturation Molecular Formula Key Features References
Ethyl (4R,5S)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate 5-Ethyl, 4-carboxylate 4,5-dihydro C₈H₁₃NO₃ Chiral centers (4R,5S); partially saturated oxazole
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate 5-(2,3-Dichlorophenyl) Fully aromatic C₁₂H₉Cl₂NO₃ Electron-withdrawing Cl groups enhance electrophilicity
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate 5-(4-Hydroxyphenyl) Fully aromatic C₁₂H₁₁NO₄ Hydroxyl group increases polarity and H-bonding potential
Ethyl 5-(pyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate 5-Pyridin-3-yl 4,5-dihydro C₁₁H₁₂N₂O₃ Pyridinyl substituent introduces basicity and coordination sites
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate Chloro-formylphenoxy 4,5-dihydro C₁₅H₁₅ClNO₅ Bulky substituent affects conformational flexibility

Physicochemical Properties

  • Melting Points: reports a related oxadiazole derivative with a melting point of 144–148°C, suggesting that fully aromatic heterocycles may exhibit higher melting points compared to dihydro analogs due to crystallinity .
  • Solubility :
    • Hydroxyphenyl substituents () enhance water solubility via H-bonding, whereas the ethyl group in the target compound increases lipophilicity .
  • Stability :
    • Dihydrooxazoles (e.g., target compound) may exhibit reduced thermal stability compared to aromatic oxazoles due to partial saturation .

Biological Activity

Ethyl (4R,5S)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a member of the oxazole family characterized by its unique five-membered heterocyclic structure. This compound exhibits significant biological activities that have garnered attention in various fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Functional Groups : An ethyl group at the 5 position and a carboxylate group at the 4 position.
  • Stereochemistry : The specific stereochemistry at the 4R and 5S positions is crucial for its biological activity.
PropertyValue
Molecular FormulaC₁₁H₁₅N₁O₃
Molecular Weight213.25 g/mol
LogP1.38
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. For instance, its Minimum Inhibitory Concentration (MIC) values were evaluated against several pathogens.

PathogenMIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6
E. coli20 mm inhibition
S. aureus30 mm inhibition

These results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as certain fungal species .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study evaluating various oxazole derivatives, this compound was tested alongside standard antibiotics such as ampicillin and ciprofloxacin. The results indicated that this compound demonstrated comparable antibacterial activity against E. coli and S. aureus, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Fungal Inhibition

Another study focused on the antifungal properties of this compound against pathogenic fungi. The results revealed that it effectively inhibited the growth of Candida species at low concentrations, making it a candidate for further development in antifungal therapies.

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